molecular formula C12H10O3 B3181601 5-Hydroxynaphthalen-1-yl acetate CAS No. 94807-85-9

5-Hydroxynaphthalen-1-yl acetate

Cat. No.: B3181601
CAS No.: 94807-85-9
M. Wt: 202.21 g/mol
InChI Key: JCZNDEUFHMRMIH-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalen-1-yl acetate is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group at the 5th position and an acetate group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxynaphthalen-1-yl acetate typically involves the acetylation of 5-hydroxynaphthalene. One common method is the reaction of 5-hydroxynaphthalene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxynaphthalen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The acetate group can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-naphthoquinone derivatives.

    Reduction: Formation of 5-hydroxynaphthalen-1-yl alcohol.

    Substitution: Formation of various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

5-Hydroxynaphthalen-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxynaphthalen-1-yl acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the active naphthol moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    2-Hydroxynaphthalen-1-yl acetate: Similar structure but with the hydroxyl group at the 2nd position.

    1-Hydroxynaphthalen-2-yl acetate: The acetate group is at the 2nd position instead of the 1st.

    5-Hydroxynaphthalen-2-yl acetate: Both functional groups are at different positions compared to 5-Hydroxynaphthalen-1-yl acetate.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-hydroxynaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8(13)15-12-7-3-4-9-10(12)5-2-6-11(9)14/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZNDEUFHMRMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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